molecular formula C6H3FIN3 B12979997 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine

7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12979997
M. Wt: 263.01 g/mol
InChI Key: NLHBGVIXLRZRDN-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole with substituted pyridines. One common method includes the reaction of pyrazole with 4-nitrobromobenzene to form an intermediate, which is then subjected to fluorination and iodination reactions to introduce the fluorine and iodine atoms .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart specific electronic and steric properties. These properties make it a valuable compound for various chemical transformations and biological studies .

Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

7-fluoro-3-iodo-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H3FIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)

InChI Key

NLHBGVIXLRZRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NNC(=C21)I)F

Origin of Product

United States

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